![molecular formula C8H11N5O B13716589 9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
9-[2-(Hydroxypropyl-d6] Adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(Hydroxypropyl-d6] Adenine is a labeled compound commonly used in research and analysis. It is an aminopurine derivative, which contains an adenine molecule and a hydroxypropyl-d6 derivative. This compound is an analog of aminopurine and can be substituted for natural adenine in certain experiments and assays .
Preparation Methods
9-[2-(Hydroxypropyl-d6] Adenine can be prepared by synthetic chemical methods. The specific preparation method may vary by supplier, but it is usually prepared by introducing hydroxypropyl-d6 on the adenine molecule .
Chemical Reactions Analysis
9-[2-(Hydroxypropyl-d6] Adenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where the hydroxypropyl-d6 group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-[2-(Hydroxypropyl-d6] Adenine is widely used in scientific research, particularly in:
Nuclear Magnetic Resonance (NMR) Experiments: It serves as a representative compound or standard substance to study the structure and function of proteins, nucleic acids, and other biological macromolecules.
Proteomics Research: It is used as a biochemical for proteomics research, helping in the analysis of protein structures and functions.
Biological Studies: This compound is used to study the interactions and functions of biological molecules, providing insights into various biological processes.
Mechanism of Action
The mechanism of action of 9-[2-(Hydroxypropyl-d6] Adenine involves its interaction with specific molecular targets. It acts as a ligand for thymidine kinase and an inhibitor of adenosine deaminase. These interactions play a crucial role in purine metabolism and adenosine homeostasis, modulating signaling by extracellular adenosine .
Comparison with Similar Compounds
9-[2-(Hydroxypropyl-d6] Adenine is unique due to its labeled hydroxypropyl-d6 group, which makes it particularly useful in NMR experiments. Similar compounds include:
9-(2-Hydroxypropyl)adenine: The non-deuterated version of the compound.
6-Amino-alpha-(methyl-d3)-9H-purine-9-ethan-alpha,beta,beta-d3-ol: Another labeled aminopurine derivative.
These compounds share similar structures but differ in their specific labeling and functional groups, making this compound unique for certain experimental applications.
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/i1D3,2D2,5D |
InChI Key |
MJZYTEBKXLVLMY-FKDRLKISSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)



![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)






